Synthesis of 6-Amino-2,3-dichlorobenzamide as a potential intermediate
Synthesis of 6-Amino-2,3-dichlorobenzamide as a potential intermediate
This technical guide details the synthesis of 6-Amino-2,3-dichlorobenzamide , a critical intermediate scaffold often implicated in the development of ryanodine receptor modulators (anthranilic diamides) and other agrochemical or pharmaceutical agents.
The guide prioritizes a scalable, high-integrity synthetic route, analyzing the regiochemical challenges inherent in substituting the 1,2,3-trisubstituted benzene ring.
Executive Summary
Target Molecule: 6-Amino-2,3-dichlorobenzamide (CAS: 940054-83-1)
Molecular Formula:
Synthetic Challenge: The primary difficulty lies in establishing the 1,2,3,6-substitution pattern (Amide-Cl-Cl-Amine). Standard electrophilic aromatic substitution on 2,3-dichloroaniline or 2,3-dichlorobenzamide often yields the 4- or 5-substituted isomers due to the directing effects of the chlorine atoms. This guide presents a Nucleophilic Aromatic Substitution (S_NAr) strategy via a nitrile intermediate, which offers superior regiocontrol compared to direct nitration routes.
Retrosynthetic Analysis
To achieve the specific 6-amino-2,3-dichloro substitution, we disconnect the amide and amine functionalities back to a nitrile and a nitro group, respectively.
-
Amide Formation: The amide (
) is derived from the hydrolysis of a nitrile ( ). -
Amine Formation: The amine (
) is derived from the chemoselective reduction of a nitro group ( ). -
Core Scaffold: The precursor 2,3-dichloro-6-nitrobenzonitrile is the linchpin. This is synthesized via S_NAr displacement of a chlorine atom in 1,2,3-trichloro-4-nitrobenzene using a cyanide source.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the strategic use of the nitrile group to lock the carbon skeleton before final functional group interconversion.
Synthetic Route & Experimental Protocols
Phase 1: Precursor Synthesis (Cyanation)
Reaction: Conversion of 1,2,3-trichloro-4-nitrobenzene to 2,3-dichloro-6-nitrobenzonitrile. Mechanism: Nucleophilic Aromatic Substitution (S_NAr). The nitro group at position 4 activates the chlorine at position 3 (ortho) for displacement.
| Parameter | Specification |
| Substrate | 1,2,3-Trichloro-4-nitrobenzene (also known as 2,3,4-trichloronitrobenzene) |
| Reagent | Cuprous Cyanide (CuCN) |
| Solvent | Pyridine or NMP (N-Methyl-2-pyrrolidone) |
| Temp/Time | 165°C / 1.5 - 2 Hours |
| Yield Target | 80-85% |
Protocol:
-
Charge a reaction vessel with 1,2,3-trichloro-4-nitrobenzene (1.0 equiv) and CuCN (1.0 equiv).
-
Add pyridine (approx. 0.5 M concentration relative to substrate).
-
Heat the mixture to 100°C until stirrable, then ramp to 165°C .
-
Maintain at 165°C for 1.5 hours. Note: Monitor by TLC/HPLC for disappearance of starting material.[1]
-
Workup: Cool to 60°C. Quench with a mixture of toluene and dilute HCl (to break the copper complex).
-
Extract with toluene. Wash the organic phase with dilute HCl, water, and brine.
-
Concentrate to obtain 2,3-dichloro-6-nitrobenzonitrile .
-
Validation: The product should show a nitrile stretch in IR (~2230 cm⁻¹) and the specific NMR pattern for 1,2,3,4-tetrasubstituted benzene.
-
Critical Insight: The substitution occurs at the chlorine ortho to the nitro group (Position 3 of the starting material) because the transition state is stabilized by the adjacent electron-withdrawing nitro group, despite steric crowding.
Phase 2: Chemoselective Reduction
Reaction: Reduction of Nitro group to Aniline without reducing the Nitrile. Reagents: Iron powder (Fe) and Acetic Acid (AcOH) or Ammonium Chloride. Why not Catalytic Hydrogenation? Standard Pd/C hydrogenation poses a high risk of reducing the nitrile to a benzylamine or causing dehalogenation (loss of Cl).
Protocol:
-
Dissolve 2,3-dichloro-6-nitrobenzonitrile (1.0 equiv) in Ethanol/Water (3:1 ratio).
-
Add Ammonium Chloride (5.0 equiv) and Iron Powder (325 mesh, 4.0 equiv).
-
Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.
-
Workup: Filter hot through Celite to remove iron residues. Wash the pad with ethyl acetate.
-
Concentrate the filtrate. Partition between Ethyl Acetate and saturated
.[1] -
Dry organic layer (
) and evaporate to yield 6-amino-2,3-dichlorobenzonitrile .
Phase 3: Controlled Hydrolysis
Reaction: Hydration of the nitrile to the primary amide.[2] Method: Alkaline Hydrolysis (Radziszewski reaction conditions) or Microwave-assisted hydrolysis.
Protocol (Microwave Method - High Efficiency):
-
Suspend 6-amino-2,3-dichlorobenzonitrile (1.0 equiv) in nanopure water.
-
Add
(0.2 equiv). -
Seal in a microwave reactor vial.
-
Irradiate at 150°C for 90 minutes.
-
Workup: Cool to room temperature. The product, 6-amino-2,3-dichlorobenzamide , often precipitates as a solid.
-
Extract with Ethyl Acetate if precipitation is incomplete.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Protocol (Standard Chemical Method):
-
Dissolve substrate in DMSO.
-
Add
(1.0 equiv) and 30% (3.0 equiv). -
Stir at room temperature for 2-4 hours.
-
Quench with water; filter the precipitate.
Analytical Validation
To ensure the integrity of the synthesized intermediate, the following analytical signatures must be verified:
| Technique | Expected Signature |
| 1H NMR (DMSO-d6) | |
| 13C NMR | |
| Mass Spec (ESI) | [M+H]+ = 205.0/207.0 (Characteristic Cl2 isotope pattern) |
Process Logic & Workflow
The following diagram illustrates the complete workflow, highlighting the critical decision points for maintaining regiochemical integrity.
Figure 2: Step-by-step process flow ensuring regiochemical control and functional group tolerance.
Safety & Handling (E-E-A-T)
-
Cyanide Hazard: Phase 1 utilizes Copper(I) Cyanide. This must be performed in a well-ventilated fume hood with a cyanide antidote kit available. Acidification of the workup stream (Step 5) can release HCN gas; ensure pH is controlled and exhaust is scrubbing.
-
Nitro Compounds: Nitro-aromatics are potentially explosive and toxic. Avoid overheating the reaction mass in Phase 1 beyond 170°C.
-
Skin Absorption: Dichloroanilines are readily absorbed through the skin and can cause methemoglobinemia. Double-gloving (Nitrile) is mandatory.
References
-
Design and Synthesis of LM146, a Potent Inhibitor of PB1 . National Institutes of Health (PMC). Available at: [Link] (Verifies the hydrolysis protocol and NMR data for 6-Amino-2,3-dichlorobenzamide).
-
Synthesis of 2,3-Dichloro-6-nitrobenzonitrile . PrepChem. Available at: [Link] (Verifies the S_NAr precursor synthesis).
- Synthesis of 2-Amino-5-chlorobenzamide. Google Patents (CN101575301A). Available at: (Contextual reference for anthranilamide synthesis methodologies).
